5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-6(14)11-10(7)16-13(21-11)17-12(18)8-4-5-9(15)20-8/h2-5H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGHMGAMFGOBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated benzothiazole is reacted with methanol in the presence of a base to introduce the methoxy group.
Coupling with Thiophene: The final step involves coupling the modified benzothiazole with a thiophene derivative under conditions such as Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural Analogs with Benzothiazole-Thiophene Frameworks
The following compounds share structural motifs with the target molecule but differ in substituents or linker groups:
Key Comparisons
Substituent Effects :
- Chlorine vs. Nitro Groups : The target compound’s dual chlorine substituents (electron-withdrawing) contrast with nitro groups in analogs like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Nitro groups enhance electrophilicity but may reduce metabolic stability .
Linker Diversity :
- Amide vs. Sulfamoyl Linkers : The target compound uses a direct amide linker, whereas methyl 5-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)sulfamoyl]-2-methoxy-benzoate (41e) employs a sulfamoyl group. Sulfamoyl linkers may enhance solubility but introduce synthetic complexity .
Pharmacological Profiles :
- Anticoagulant vs. Antibacterial Activity: Rivaroxaban, a structural analog with an oxazolidinone-morpholinone core, inhibits Factor Xa and is clinically used for thromboembolism prevention. In contrast, nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, suggesting divergent structure-activity relationships .
Biological Activity
5-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₈Cl₂N₂O₂S₂
- Molecular Weight : 359.24 g/mol
The structural features include a thiophene ring substituted at the 2-position with a carboxamide group, and an N-substituted benzothiazole moiety. The presence of chlorine and methoxy groups enhances its chemical reactivity and potential biological activity.
Anticancer Activity
Research indicates that compounds containing benzothiazole and thiophene structures exhibit a range of biological activities, particularly in anticancer applications. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (μM) | Reference Compound | Reference IC₅₀ (μM) |
|---|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Doxorubicin | 19.35 |
| Other Similar Compounds | HCT-116 (Colon Cancer) | 6.90 | Doxorubicin | 11.26 |
The compound's mechanism of action may involve the inhibition of specific enzymes relevant to cancer progression, potentially through competitive inhibition due to its carboxamide group, which can mimic natural substrates.
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer potential, compounds similar to this compound have demonstrated antimicrobial and anti-inflammatory activities. These properties are crucial for developing treatments for various infections and inflammatory diseases.
Study 1: Anticancer Efficacy in MCF-7 Cells
A recent study evaluated the cytotoxic effects of several benzothiazole derivatives against the MCF-7 breast cancer cell line. The results indicated that compounds with similar structural features to this compound exhibited significant cytotoxicity with IC₅₀ values ranging from 0.12 to 15.63 μM. Notably, the presence of electron-withdrawing groups enhanced the activity .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another investigation focused on the anti-inflammatory mechanisms of benzothiazole derivatives, revealing that these compounds could inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. This suggests that this compound may also possess therapeutic potential for treating inflammatory conditions .
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves coupling a thiophene-2-carboxamide derivative with a substituted benzothiazole amine. For example, a method analogous to the synthesis of related benzothiazole derivatives involves:
- Step 1: Reacting 5-chloro-7-chloro-4-methoxybenzothiazol-2-amine with thiophene-2-carbonyl chloride in pyridine under reflux .
- Step 2: Purification via chromatography and recrystallization (e.g., methanol/water mixtures) to isolate the product.
- Characterization:
- IR Spectroscopy: Confirms amide C=O (~1650–1700 cm⁻¹), C-S-C (~650 cm⁻¹), and aromatic C-Cl (~750 cm⁻¹) stretches .
- NMR: ¹H/¹³C NMR identifies methoxy protons (δ ~3.8–4.0 ppm), aromatic protons in benzothiazole (δ ~6.8–8.0 ppm), and thiophene carbons (δ ~120–140 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., M⁺ at m/z 413–415) and fragmentation patterns confirm the molecular formula .
Basic: How is the crystal structure determined, and what intermolecular interactions stabilize its packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key findings for benzothiazole analogs include:
- Dihedral Angles: The benzothiazole and thiophene rings may form a dihedral angle of ~5–15°, indicating near-planar conjugation .
- Hydrogen Bonding: Classical N–H···N hydrogen bonds form centrosymmetric dimers (e.g., N1–H1···N2, distance ~2.8–3.0 Å) .
- Non-Classical Interactions: C–H···O/F interactions (e.g., C4–H4···F2, distance ~2.4 Å) and π-π stacking (3.5–4.0 Å) further stabilize the lattice .
Advanced: How can researchers design experiments to assess bioactivity against anaerobic organisms?
Methodological Answer:
Given structural similarities to nitazoxanide (a known PFOR enzyme inhibitor), focus on:
- Enzyme Inhibition Assays: Measure PFOR (pyruvate:ferredoxin oxidoreductase) activity in Clostridium or Giardia lysates. Use UV-Vis spectroscopy to monitor NADPH oxidation at 340 nm .
- MIC Determinations: Test anaerobic bacterial/fungal strains (e.g., Bacteroides fragilis) in thioglycollate broth under anaerobic conditions. Compare IC₅₀ values with controls like metronidazole .
- Synchrotron-Based Studies: Analyze binding modes via X-ray crystallography of the compound-PFOR complexes .
Advanced: What analytical strategies resolve contradictions in spectroscopic data from different synthesis batches?
Methodological Answer:
- Comparative NMR Analysis: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ambiguous aromatic protons can be assigned via NOESY correlations .
- HPLC-PDA-MS: Detect impurities (e.g., unreacted starting materials) using a C18 column (gradient: 10–90% acetonitrile/water). Match MS/MS fragments to expected byproducts .
- Thermogravimetric Analysis (TGA): Identify solvent/moisture residues causing melting point variations (e.g., batches with residual DMF may melt 5–10°C lower) .
Advanced: How can computational methods predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites. Fukui indices identify reactive positions (e.g., C2 on benzothiazole) .
- MD Simulations: Model solvation effects in PEG-400 (used in alternative syntheses) to assess reaction kinetics. Compare activation energies for cyclization vs. side reactions .
- Docking Studies: Predict binding affinities to biological targets (e.g., PFOR) using AutoDock Vina. Validate with experimental IC₅₀ data .
Basic: What solvent systems optimize yield and purity during synthesis?
Methodological Answer:
- Polar Aprotic Solvents: Pyridine or DMF enhances nucleophilicity of the benzothiazole amine during acylation (yields ~70–80%) .
- Green Chemistry Alternatives: PEG-400 improves cyclization efficiency (e.g., 76% yield in thiazolo[3,2-a]pyrimidine derivatives) while reducing toxicity .
- Recrystallization: Use methanol/water (4:1) to remove unreacted starting materials, confirmed by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Advanced: How do substituents (e.g., methoxy, chloro) influence electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects: Chloro groups increase electrophilicity at the thiophene ring (Hammett σₚ ~0.23), enhancing reactivity in nucleophilic substitutions .
- Methoxy Donor Effects: The 4-methoxy group on benzothiazole stabilizes π-conjugation (redshift in UV-Vis λmax ~320→340 nm) and improves membrane permeability in cell-based assays .
- SAR Studies: Replace Cl with Br or CF₃ to compare logP (via HPLC) and antimicrobial activity (MIC against E. coli and S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
